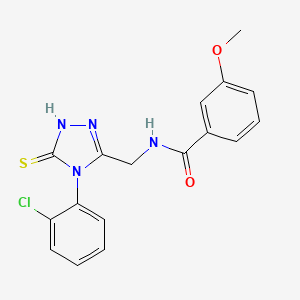

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.84. The purity is usually 95%.

BenchChem offers high-quality N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- CHEMBL3361016 has been investigated for its potential as an anticancer agent. It inhibits human DNA topoisomerase 2alpha, a critical enzyme involved in DNA replication and repair. By interfering with this process, the compound may prevent cancer cell proliferation .

- Research suggests that CHEMBL3361016 exhibits antifungal activity. It could be explored as a novel therapeutic option against fungal infections, although further studies are needed to understand its mechanism of action and efficacy .

- Preliminary data indicates that CHEMBL3361016 might possess antibacterial properties. Researchers have investigated its effects against bacterial strains, but more comprehensive studies are required to validate its potential as an antibacterial agent .

- The compound’s structure suggests it may modulate inflammatory pathways. Investigating its impact on inflammation-related diseases, such as rheumatoid arthritis or inflammatory bowel disease, could be worthwhile .

- Some studies propose that CHEMBL3361016 could have neuroprotective effects. Researchers have explored its potential in mitigating neuronal damage, making it relevant for neurodegenerative conditions like Alzheimer’s or Parkinson’s disease .

- While not extensively studied, the compound’s unique structure warrants investigation into its antiviral properties. It could be a candidate for combating viral infections, although more research is needed .

- CHEMBL3361016 serves as a valuable chemical probe for understanding structure-activity relationships. Researchers use it to explore computational models, predict binding affinities, and design novel derivatives for drug development .

- Given its diverse pharmacological profile, CHEMBL3361016 might have implications in metabolic disorders such as diabetes or obesity. Investigating its effects on metabolic pathways could yield interesting findings .

Anticancer Activity

Antifungal Properties

Antibacterial Potential

Anti-inflammatory Effects

Neuroprotective Applications

Antiviral Research

Chemoinformatics and Drug Design

Metabolic Disorders

Wirkmechanismus

Target of Action

The primary target of the compound N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide, also known as CHEMBL3361016, is human DNA topoisomerase 2alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

CHEMBL3361016 interacts with its target, human DNA topoisomerase 2alpha, by inhibiting its function . This interaction results in the prevention of DNA replication and transcription, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The inhibition of human DNA topoisomerase 2alpha by CHEMBL3361016 affects the DNA replication and transcription pathways . These pathways are crucial for cell proliferation and survival. When these pathways are disrupted, it can lead to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of CHEMBL3361016’s action include the inhibition of DNA replication and transcription, leading to cell cycle arrest and potentially cell death . These effects are a result of the compound’s interaction with its target, human DNA topoisomerase 2alpha .

Eigenschaften

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-24-12-6-4-5-11(9-12)16(23)19-10-15-20-21-17(25)22(15)14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXPEMNFOUSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)

![Pyrazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B2560727.png)

![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2560728.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)

![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)

![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)